N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a carboxamide group at position 6 and a 4-chloro-2-(2-chlorobenzoyl)phenyl substituent. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amine-containing intermediates, as seen in analogous procedures for related carboxamide compounds .
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O3S/c21-11-5-6-16(13(9-11)17(26)12-3-1-2-4-15(12)22)24-18(27)14-10-23-20-25(19(14)28)7-8-29-20/h1-6,9-10H,7-8H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGWLNWXIRJOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C20H13Cl2N3O3S, and it has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research.
- Molecular Weight: 446.3 g/mol
- Molecular Structure: The compound features a thiazolo-pyrimidine core, which is known for its biological activity.
- Purity: Typically >95% in research applications.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In various studies, it has shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin. The observed mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic markers .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A-431 (epidermoid) | <10 | Induction of apoptosis |
| HepG2 (liver) | <15 | Cell cycle arrest |
| MCF7 (breast) | <12 | Inhibition of Bcl-2 expression |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive bacteria has been particularly noted.
Case Study:
In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Table 2: Antimicrobial Activity Summary
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 31.25 | Strong |
| Escherichia coli | 62.50 | Moderate |
| Pseudomonas aeruginosa | 125.00 | Weak |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the thiazole and pyrimidine moieties is crucial for its anticancer and antimicrobial effects. Modifications in the chlorobenzoyl group have been shown to enhance potency against specific targets.
Key Findings:
- Chlorine Substituents: The presence of chlorine atoms increases lipophilicity, enhancing cell membrane permeability.
- Pyrimidine Core: Essential for interaction with DNA and inhibition of replication in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares a thiazolo[3,2-a]pyrimidine scaffold with several analogues, but its pharmacological and chemical behavior is modulated by substituent variations. Key comparisons include:
Key Observations :
- Lipophilicity : The target compound’s dual chloro and benzoyl groups likely increase its logP compared to the methoxy-containing analogue .
- Synthetic Routes : All compounds utilize DMF as a solvent and coupling agents (e.g., POCl₃, HATU) for carboxamide/ester formation, suggesting shared synthetic challenges .
Hydrogen Bonding and Crystallography
The target compound’s hydrogen-bonding patterns may resemble those of other thiazolo[3,2-a]pyrimidines. Etter’s graph set analysis predicts that the carboxamide group participates in N–H···O and C=O···H–N interactions, stabilizing crystal lattices. In contrast, the ester analogue lacks an amide proton, reducing its capacity for intermolecular hydrogen bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
